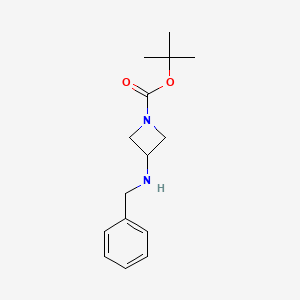

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Description

tert-Butyl 3-(benzylamino)azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a benzylamino substituent at the 3-position. The Boc group enhances solubility and facilitates deprotection under mild acidic conditions, while the benzylamino moiety enables further functionalization via alkylation or coupling reactions . This compound is widely utilized in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585746 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-33-5 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a primary amine with a dihalide under basic conditions to form the azetidine ring.

Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. For example, the azetidine ring can be reacted with benzylamine in the presence of a suitable base to form the desired product.

Protection of the Carboxyl Group: The carboxyl group is often protected as a tert-butyl ester to prevent unwanted reactions during the synthesis. This can be achieved by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Benzylamine, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions :

- Oxidation : Formation of N-oxides.

- Reduction : Generation of secondary or tertiary amines.

- Substitution Reactions : Synthesis of substituted azetidine derivatives.

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacophore in drug design. Its unique structural characteristics enable it to interact with specific biological targets, such as enzymes and receptors.

Potential Therapeutic Applications :

- Enzyme Inhibition : Studies suggest that derivatives of this compound may act as inhibitors for various enzymes, including arginase, which plays a role in the urea cycle .

- Antimicrobial Activity : Research has shown promising results regarding its efficacy against certain microbial strains, indicating potential applications in antimicrobial therapy.

Material Science Applications

In material science, this compound is explored for its use in developing novel materials with specific properties. Its ability to form polymers or act as a catalyst makes it an attractive candidate for various industrial applications.

Case Study 1: Drug Development

A recent study evaluated the compound's interaction with arginase enzymes. The findings indicated that modifications to the benzylamino group significantly enhanced binding affinity and inhibitory potency against arginase isoforms, suggesting its potential use in therapeutic applications targeting metabolic disorders .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound. The study demonstrated effective inhibition against several bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variants and Substituent Effects

Key analogs differ in substituents at the 3-position or additional functional groups, impacting physicochemical properties and applications.

Table 1: Comparison of Structural Analogs

Key Observations:

- Electron-Withdrawing Groups (e.g., Fluoro) : Fluorinated analogs (e.g., CAS 1408074-60-1) exhibit improved metabolic stability and altered logP values, making them suitable for CNS-targeting drugs .

- Bulkier Substituents (e.g., Benzylamino vs.

- Reactive Handles (e.g., Bromoethyl) : Bromine-containing variants (e.g., CAS 1420859-80-8) serve as intermediates for cross-coupling reactions in complex molecule synthesis .

Key Findings:

- Low-Yield Reactions : Complex substituents (e.g., methoxy-oxoethyl) often result in lower yields due to steric hindrance .

- Efficient Coupling : Pd-catalyzed reactions (e.g., Example 3 in ) achieve higher yields for pyrimidine-containing analogs .

Table 3: Property Comparison

Highlights:

- Polar Surface Area (TPSA): Higher TPSA in benzylamino derivatives correlates with improved solubility in polar solvents .

- Lipophilicity : Fluorinated analogs exhibit reduced logP, favoring blood-brain barrier penetration .

Biological Activity

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 325775-44-8

The compound features an azetidine ring, which is a four-membered saturated heterocyclic structure, and a tert-butyl ester group that enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanisms can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Cell Signaling Modulation : It influences cellular signaling pathways that govern cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.

- Antioxidant Activity : The compound exhibits antioxidant properties, protecting cells from oxidative stress by scavenging free radicals.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes like myeloperoxidase. |

| Antioxidant | Reduces oxidative stress in various cell types. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of signaling pathways. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that this compound significantly reduced the production of inflammatory mediators in vitro. The compound inhibited the activity of myeloperoxidase, a key enzyme in the inflammatory response, leading to decreased inflammation markers in treated cells. -

Antioxidant Properties :

In cellular models exposed to oxidative stress, this compound was shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing cellular damage caused by reactive oxygen species (ROS) . -

Anticancer Activity :

Research involving various cancer cell lines indicated that this compound induced apoptosis via the mitochondrial pathway. The compound increased the levels of pro-apoptotic factors while decreasing anti-apoptotic proteins . -

Antimicrobial Activity :

Preliminary tests revealed that the compound exhibited antimicrobial properties against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Exhibits good tissue penetration due to its lipophilic nature.

- Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.

- Excretion : Primarily eliminated via renal pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(benzylamino)azetidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves activating the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by benzylamine introduction. For example, tert-butyl azetidine carboxylate derivatives are often synthesized using DMAP and triethylamine in dichloromethane at 0–20°C to minimize side reactions like epimerization or over-alkylation . Optimization focuses on temperature control, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of benzylamine), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. What safety protocols are essential when handling This compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- First Aid : In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and consult a physician .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. How is the compound characterized structurally, and what analytical techniques are employed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and azetidine/benzylamino protons (δ 3.0–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 262.1676) .

- Infrared (IR) Spectroscopy : Peaks at ~1680–1700 cm indicate the carbonyl group of the Boc moiety .

Advanced Research Questions

Q. How can reaction yields be improved for This compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Evaluate alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for enhanced reactivity .

- Solvent Optimization : Test polar aprotic solvents like acetonitrile or THF to improve solubility of intermediates .

- Process Monitoring : Use in-situ techniques like FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies are employed to resolve contradictions in spectroscopic data for azetidine derivatives?

- Methodological Answer :

- 2D-NMR : Utilize - HSQC and HMBC to assign overlapping signals, particularly in the azetidine ring and benzyl group .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane) .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. How is This compound utilized as a building block in medicinal chemistry?

- Methodological Answer :

- Peptidomimetic Design : The azetidine ring mimics proline in peptide backbones, enhancing metabolic stability. For example, coupling with Fmoc-protected amino acids via EDC/HOBt activates the carboxylate for amide bond formation .

- Library Synthesis : Diversify the benzylamino group via reductive amination or Suzuki-Miyaura cross-coupling to generate analogs for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.